molecular formula C11H12ClNO2 B1272426 2-chloro-4-pyrrolidinobenzoic acid CAS No. 192513-60-3

2-chloro-4-pyrrolidinobenzoic acid

Cat. No.: B1272426
CAS No.: 192513-60-3
M. Wt: 225.67 g/mol
InChI Key: QMZLYZCZDQIOIL-UHFFFAOYSA-N
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Description

2-chloro-4-pyrrolidinobenzoic acid is an organic compound with the molecular formula C11H12ClNO2. It is characterized by a benzoic acid core substituted with a chlorine atom at the 2-position and a pyrrolidinyl group at the 4-position.

Scientific Research Applications

2-chloro-4-pyrrolidinobenzoic acid has several scientific research applications:

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be related to this process.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound might interact with its targets through a process involving oxidative addition and transmetalation . In this process, a metal catalyst, such as palladium, undergoes oxidative addition with electrophilic organic groups, forming a new metal-carbon bond. Then, transmetalation occurs with nucleophilic organic groups, which are transferred from boron to the metal .

Biochemical Pathways

Given its potential role in suzuki–miyaura coupling reactions , it might be involved in pathways related to carbon-carbon bond formation.

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound might contribute to the formation of new carbon-carbon bonds , which could have various effects depending on the specific context and targets.

Action Environment

It’s known that the success of suzuki–miyaura coupling reactions, in which the compound might be involved, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might be influenced by factors such as temperature, pH, and the presence of other functional groups.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-(pyrrolidin-1-yl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with Caspase 8 and BAX, increasing their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications, especially in cancer research.

Cellular Effects

The effects of 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause cell cycle arrest at the G1/S phase in MCF7 cells . This indicates its potential as an anticancer agent by inhibiting cell proliferation.

Molecular Mechanism

At the molecular level, 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with Caspase 8 and BAX suggests that it may induce apoptosis in cancer cells . This mechanism is vital for its potential use in cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable compound for in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, while at higher doses, it may cause toxic or adverse effects. Understanding the dosage threshold is essential for its safe and effective use in preclinical studies .

Metabolic Pathways

2-Chloro-4-(pyrrolidin-1-yl)benzoic acid is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, affecting metabolic flux and metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins, influencing its localization and accumulation. These factors determine its efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization is vital for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-pyrrolidinobenzoic acid typically involves the reaction of 2-chlorobenzoic acid with pyrrolidine under specific conditions. One common method includes:

Industrial Production Methods: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 2-chloro-4-pyrrolidinobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzoic acids, while oxidation can lead to the formation of carboxylic acids or ketones .

Comparison with Similar Compounds

  • 2-Fluoro-4-(pyrrolidin-1-yl)benzoic acid
  • 2-Chloro-4-(2-(pyrrolidin-1-yl)ethoxy)benzoic acid
  • 4-(2-Oxo-pyrrolidin-1-yl)-benzoic acid

Comparison: Compared to these similar compounds, 2-chloro-4-pyrrolidinobenzoic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This uniqueness can be leveraged in designing molecules with specific desired properties .

Properties

IUPAC Name

2-chloro-4-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO2/c12-10-7-8(13-5-1-2-6-13)3-4-9(10)11(14)15/h3-4,7H,1-2,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZLYZCZDQIOIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377012
Record name 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192513-60-3
Record name 2-Chloro-4-(1-pyrrolidinyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192513-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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